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In the landscape of therapeutic strategies targeting Transforming Growth Factor-beta (TGF-[3),
a pivotal regulator of cellular processes, the synthetic peptides P17 and P144 have emerged
as significant contenders. Both peptides have demonstrated potent inhibitory effects on the
TGF-P signaling pathway, a pathway frequently implicated in fibrosis, cancer progression, and
inflammatory diseases. This guide provides a comprehensive comparison of P17 and P144,
offering researchers, scientists, and drug development professionals a detailed overview of
their mechanisms, supporting experimental data, and relevant protocols.

Peptide Characteristics and Origins

P17 and P144 originate from distinct discovery methodologies, which contribute to their unique
properties.

e P17: This soluble, hydrophilic peptide was identified through a random phage display peptide
library.[1][2] Its sequence is KRIWFIPRSSWYERA.[2][3]

e P144 (Disitertide): In contrast, P144 is a hydrophobic peptide derived from the amino acid
sequence (730-743) of the extracellular region of the TGF-3 type Il receptor, also known as
Betaglycan.[1][2] Its sequence is TSLDASIIWAMMOQN.[2][3] Due to its hydrophobicity, P144
has lower solubility, which has led to research into encapsulation strategies to improve its
therapeutic application.[4][5]

Mechanism of TGF-f8 Inhibition

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15541828?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3669249/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0065434
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0065434
https://pmc.ncbi.nlm.nih.gov/articles/PMC7284799/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3669249/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0065434
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0065434
https://pmc.ncbi.nlm.nih.gov/articles/PMC7284799/
https://africaresearchconnects.com/paper/7d39033f886cb6a31ec46d8b2bd5dfcaec38595db76275e52437a01a400a02ff/
https://pubmed.ncbi.nlm.nih.gov/32370293/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Both peptides function by interfering with the TGF-[3 signaling cascade, albeit through
potentially different points of interaction. The canonical TGF-[3 signaling pathway is initiated by
the binding of a TGF-P ligand to its type Il receptor (TGFBRII), which then recruits and
phosphorylates the type | receptor (TGFBRI). The activated TGFBRI proceeds to phosphorylate
downstream signaling molecules, primarily SMAD2 and SMAD3.
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P17 directly binds to TGF-3 isoforms, with a relative binding affinity of 100% for TGF-31, 80%
for TGF-B2, and 30% for TGF-3 in surface plasmon resonance assays.[1][2] P144 is designed
to block the interaction between the TGF-f3 ligand and its receptors.[3][6] Both peptides have
been shown to effectively reduce the phosphorylation of SMAD2, a key downstream effector in
the pathway.[1][6][7][8]

Comparative Efficacy from In Vitro and In Vivo
Studies

Extensive research has been conducted to evaluate the therapeutic potential of P17 and P144
in various disease models.

Anti-Fibrotic Activity

Both peptides have demonstrated significant anti-fibrotic effects in different models. In a mouse
model of peritoneal dialysis-induced fibrosis, both P17 and P144 reduced peritoneal thickness
and the expression of mesenchymal markers like collagen | and fibronectin.[9] In a
radiotherapy-induced fibrosis model in rabbits, P144 treatment led to reduced collagen
deposition and decreased phosphorylation of Smad2/3.[6][10]

Anti-Angiogenic and Anti-Cancer Effects

In a rat model of laser-induced choroidal neovascularization (CNV), both intravenous and
intravitreal administration of P17 and P144 were found to decrease the development of early
CNV lesions.[1][11] This effect was associated with the downregulation of Vascular Endothelial
Growth Factor (VEGF) and Matrix Metalloproteinase-2 (MMP-2).[1][2]

In the context of cancer, P144 has been shown to inhibit cell growth and increase apoptosis in
brain tumor cell lines, including glioblastoma.[8][12] It was also found to decrease migration
and invasiveness of glioblastoma cells in vitro and impair tumor growth in vivo.[8] Studies on
human liver cancer cell lines have indicated that encapsulated forms of both P17 and P144 can
inhibit cell proliferation in a dose-dependent manner.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies to facilitate a
direct comparison of P17 and P144.
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Parameter P17 P144 (Disitertide) Reference
o ) ] TGF-B Type llI
Origin Phage Display Library [2][3]
Receptor (Betaglycan)
Sequence KRIWFIPRSSWYERA  TSLDASIIWAMMQN [21[3]
Properties Hydrophilic, Soluble Hydrophobic [2][3]

Table 1: General Characteristics of P17 and P144

P17 Relative P144 Relative

TGF-B Isoform o o o o Reference
Binding Affinity Binding Affinity

TGF-B1 100% Data not available [1][2]

TGF-32 80% Data not available [1112]

TGF-B3 30% Data not available [1][2]

Table 2: Binding Affinity of P17 to TGF-f3 Isoforms
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Key
Model System P17 Effect P144 Effect Downstream Reference
Effects
Rat Choroidal | VEGF, |
Neovascularizati Decreased CNV Decreased CNV pSMAD-2, | [1]2]
on MMP-2
| TGF-B1-
| TGF-B1- _
Human Corneal ] stimulated
o stimulated - [7]
Epithelial Cells MMP13, |
MMP13
pPSMAD2
L Growth, 1
Glioblastoma No effect on Apoptosis, |
] ) o | pPSMAD2 [8][12]
Cell Lines growth/apoptosis  Migration, |
Invasion
Human Liver
Cancer Cells | Proliferation | Proliferation | pPSMAD2 [3]
(Encapsulated)
| Peritoneal | Peritoneal
Mouse _ _
_ thickness, | thickness, |
Peritoneal - [9]
_ _ Mesenchymal Mesenchymal
Fibrosis
markers markers
Rabbit
. | Collagen
Radiotherapy- Not tested N | pPSMAD2/3 [6]
deposition

Induced Fibrosis

Table 3: Summary of Preclinical Efficacy

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate
the efficacy of P17 and P144.

General Experimental Workflow
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e Animal Model: Long Evans rats were used in an established laser-induced CNV model.[1]
[11]

o Peptide Administration:

o Intravenous: Five injections of P17 (1 mg/ml) or P144 (1 mg/ml) in 0.2 mL of saline or
carbonate, respectively, were administered every 72 hours over 2 weeks.[1][2]

o Intravitreal: A single 7 ul injection of P17 (20 mg/ml), P144 (3 mg/ml), or a mixture of both
was administered.[1][2]

e Analysis:

[¢]

Fluorescein Angiography (FA): Performed weekly to assess the evolution of CNV.[11]

[¢]

RT-PCR: Gene expression of factors like VEGF, TGF-3, COX-2, MMP-2, and MMP-9 was
assessed.[11]

[¢]

Western Blot: Protein levels of VEGF and p-SMAD2 were determined.[11]

[e]

Gelatin Zymography: MMP-2 activity was assessed.[11]

In Vitro Cell-Based Assays

» Cell Lines: A variety of cell lines have been used, including human corneal epithelial cells,
glioblastoma cell lines (DAQY, A172, U87-MG), and human liver cancer cell lines (SNU449,
Hep3B).[3][7][12]

o Treatment: Cells were exposed to TGF-B1 or TGF-2 in the presence or absence of P17 or
P144 at varying concentrations (e.g., 100 ug/ml for glioblastoma cells).[12]

e Analysis:
o Western Blot: To determine the expression of phosphorylated SMAD2.[7][12]

o Proliferation/Viability Assays (e.g., MTT, XTT): To assess the effect on cell growth.[7][12]
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o Apoptosis Assays (e.g., Cell Death Detection ELISA): To measure programmed cell death.
[12]

o Migration and Invasion Assays: To evaluate the impact on cancer cell motility.[8]

o Immunobead-based assays (e.g., Luminex): To analyze the secretion of MMPs.[7]

Conclusion

Both P17 and P144 are potent inhibitors of the TGF-3 signaling pathway with demonstrated
efficacy in a range of preclinical models of fibrosis, angiogenesis, and cancer. P17, a
hydrophilic peptide from a phage display library, has well-characterized binding affinities for
TGF-f isoforms. P144, a hydrophobic peptide derived from the TGF-f3 type Il receptor, has
shown strong therapeutic potential, particularly in anti-fibrotic and anti-cancer applications.

The choice between P17 and P144 for a specific research or therapeutic application will likely
depend on the target disease, the desired route of administration, and the specific
characteristics of the peptide, such as solubility and isoform specificity. The encapsulation of
these peptides presents a promising strategy to overcome limitations like poor solubility and to
enhance their therapeutic index. Further head-to-head comparative studies will be invaluable in
delineating the specific advantages of each peptide and guiding their future clinical
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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